molecular formula C13H13N5O3S B3015666 methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1058496-52-8

methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3015666
CAS No.: 1058496-52-8
M. Wt: 319.34
InChI Key: ZJUNIRNITYTIFH-UHFFFAOYSA-N
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Description

Methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a furan-2-carboxylate moiety via a thioether linkage. This structure combines pharmacologically relevant motifs: the triazolopyrimidine scaffold is known for its role in adenosine receptor modulation and kinase inhibition, while the furan ester contributes to metabolic stability and solubility .

Properties

IUPAC Name

methyl 5-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-3-18-11-10(16-17-18)12(15-7-14-11)22-6-8-4-5-9(21-8)13(19)20-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNIRNITYTIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties as evidenced by various studies.

Chemical Structure and Properties

The compound features a furan ring fused with a triazolo[4,5-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the thioether linkage enhances its reactivity and interaction with biological targets. The molecular formula is C15H18N6O2SC_{15}H_{18}N_{6}O_{2}S, and it exhibits a molecular weight of approximately 358.41 g/mol.

PropertyValue
Molecular FormulaC15H18N6O2SC_{15}H_{18}N_{6}O_{2}S
Molecular Weight358.41 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a structure–activity relationship (SAR) analysis indicated that modifications to the triazolo[4,5-d]pyrimidine core can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines showed significant cytotoxic effects. The compound exhibited an IC50 value of approximately 25 µM against HeLa cells, indicating potent anticancer activity.

Antibacterial Activity

The compound also demonstrated antibacterial properties. A study reported that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected bacterial strains were as follows:

  • Staphylococcus aureus : 32 µg/mL
  • Escherichia coli : 64 µg/mL
    These results suggest that the compound could be a candidate for developing new antibacterial agents.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may target pathways associated with the PI3K/Akt signaling cascade, which is critical for cancer cell survival.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa25 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at the 7-position of the triazolo[4,5-d]pyrimidine ring can significantly enhance biological activity. Compounds with electron-withdrawing groups at this position tend to exhibit higher potency against cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds containing the triazolo-pyrimidine moiety can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria. The incorporation of the methyl furan group may enhance this activity through improved bioavailability and interaction with bacterial enzymes or membranes .

Antiplatelet Activity

Analogues of triazolo-pyrimidines have been investigated for their potential as antiplatelet agents. The compound may serve as a scaffold for developing new antiplatelet drugs that could be effective in preventing thrombotic events. Preliminary studies suggest that modifications to the triazolo-pyrimidine structure can lead to increased efficacy in inhibiting platelet aggregation .

Anticancer Properties

Triazolo-pyrimidine derivatives are also being explored for their anticancer potential. The unique structural features of methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate may allow it to interfere with cancer cell proliferation pathways. In vitro studies have shown promising results against various cancer cell lines, indicating a need for further investigation into its mechanisms of action .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the triazolo-pyrimidine core via cyclization reactions.
  • Introduction of the furan and thioether groups through nucleophilic substitution or coupling reactions.
    These synthetic pathways are crucial for optimizing yield and purity, which directly impact biological testing outcomes.

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various triazolo-pyrimidine derivatives and tested their antimicrobial activity. The results indicated that specific modifications led to enhanced activity against resistant bacterial strains, highlighting the potential of these compounds as novel antibiotics .

Case Study 2: Antiplatelet Activity Assessment

A recent investigation into ticagrelor analogues revealed that modifications to the triazolo-pyrimidine structure resulted in compounds with improved antiplatelet effects. The study emphasized the importance of structural diversity in developing effective antiplatelet therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three derivatives with shared triazolopyrimidine cores but distinct substituents (Table 1):

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine - N3: Ethyl
- C7: Thioether-linked furan-2-carboxylate
Not explicitly reported
Vipadenant (INN) Triazolo[4,5-d]pyrimidine - N3: (4-Amino-3-methylphenyl)methyl
- C7: Furan-2-yl
Adenosine A2A receptor antagonist
RG7774 Triazolo[4,5-d]pyrimidine - N3: (1-Methyl-1H-tetrazol-5-yl)methyl
- C7: (S)-Pyrrolidin-3-ol
Preclinical candidate (unspecified)
4-((3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)aniline Triazolo[4,5-d]pyrimidine - N3: Benzyl
- C7: Thioether-linked 4-aminophenyl
Kinase inhibitor (hypothetical)

Key Observations:

  • Substituent Position and Activity: The C7 substituent is critical for target engagement. Vipadenant’s furan-2-yl group at C7 contributes to adenosine A2A receptor antagonism, while the target compound’s thioether-linked furan-2-carboxylate may alter binding kinetics due to increased hydrophobicity and steric bulk .
  • N3 Modifications: The ethyl group in the target compound contrasts with vipadenant’s aromatic benzyl substituent and RG7774’s tetrazole-methyl group. Smaller alkyl groups (e.g., ethyl) may reduce off-target interactions compared to bulky tetrazoles .
  • Thioether Linkages: The thioether bridge in the target compound and the aniline derivative () enhances stability against oxidative metabolism compared to ether or amine linkages .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Thioether linkages, as in the target compound, resist CYP450-mediated oxidation better than ethers, as demonstrated in ’s derivatives .

Structure-Activity Relationships (SAR)

  • Triazolopyrimidine Core: Essential for binding to purine-binding pockets in enzymes/receptors. Substitution at C7 dictates target specificity (e.g., adenosine receptors vs. kinases) .
  • N3 Substituents: Bulky groups (e.g., tetrazole in RG7774) may hinder binding to certain targets but improve selectivity for others .
  • Furan vs. Thiophene: Vipadenant’s furan-2-yl group provides optimal hydrogen-bonding interactions with adenosine receptors, whereas the target compound’s thioether-linked furan ester may prioritize steric effects over direct bonding .

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